TC-E 5007
Description
TC-E 5007 is an irreversible and selective inhibitor of dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9), with IC50 values of 145 nM and 242 nM, respectively . It exhibits high selectivity over related enzymes such as DPP-IV, DPP-2, and fibroblast activation protein (FAP), making it a valuable tool for studying the physiological roles of DPP-8/9 in immune regulation, cancer, and metabolic disorders .
Properties
Molecular Formula |
C14H20N2O.HCl |
|---|---|
Molecular Weight |
268.78 |
Synonyms |
Alternative Name: allo-I1e-isoindoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While TC-E 5007 belongs to a broader family of "TC-E" compounds, its mechanism and targets differ significantly from other members. Below is a detailed comparison with structurally or functionally related inhibitors:
TC-E 5002 (KDM7A Inhibitor)
- Target : Histone demethylase KDM7A (IC50 = 0.2 μM) with weaker activity against KDM7B (1.2 μM) .
- Therapeutic Application: Reduces growth of cisplatin-resistant bladder cancer cells by suppressing androgen receptor (AR) activity. In vivo studies show tumor growth inhibition in xenograft models .
- Key Differentiator : Unlike this compound, TC-E 5002 modulates epigenetic regulation rather than protease activity. Its effects are concentration-dependent, requiring prolonged exposure for maximal efficacy .
TC-E 5003 (PRMT1 Inhibitor)
- Mechanism : Alkylates PRMT1 via chloroacetamide groups, inhibiting breast (MCF7; IC50 = 1.97 μM) and prostate (LNCaP; IC50 = 4.49 μM) cancer cell growth .
- Key Differentiator : TC-E 5003’s alkylating mechanism risks off-target toxicity, whereas this compound’s irreversible inhibition is more target-specific .
Tepotinib (MET Inhibitor)
- Target : MET kinase, a receptor tyrosine kinase implicated in cancer progression .
- Structural Comparison: Shares a pyridazinone moiety with some TC-E compounds but lacks the irreversible binding seen in this compound .
Data Table: Comparative Analysis of TC-E Compounds
Research Findings and Clinical Implications
- This compound : Preclinical studies emphasize its utility in elucidating DPP-8/9’s role in immune evasion. Its selectivity reduces risks of metabolic side effects associated with pan-DPP inhibitors .
- TC-E 5002 : Synergizes with enzalutamide in overcoming cisplatin resistance, highlighting its role in combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
